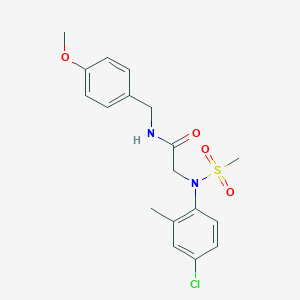
2-Anilino-6-methyl-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anilino-6-methyl-3,1-benzoxazin-4-one, also known as AMBOB, is a synthetic compound that has attracted significant attention in the scientific research community due to its unique properties. AMBOB is a heterocyclic compound that contains a benzoxazinone ring and an aniline group, which makes it a versatile molecule for various applications such as biological and medicinal chemistry.
作用機序
The mechanism of action of 2-Anilino-6-methyl-3,1-benzoxazin-4-one involves its ability to bind to metal ions and enzymes, which leads to a change in their activity. The compound can also interact with other biomolecules such as proteins and nucleic acids, which can affect their function.
Biochemical and Physiological Effects:
2-Anilino-6-methyl-3,1-benzoxazin-4-one has been shown to have various biochemical and physiological effects, such as antioxidant and anti-inflammatory properties. The compound has also been studied for its potential use in cancer treatment, as it can induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 2-Anilino-6-methyl-3,1-benzoxazin-4-one in lab experiments is its ability to selectively bind to metal ions and enzymes, which can help researchers study their activity. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for experiments.
将来の方向性
There are several future directions for research involving 2-Anilino-6-methyl-3,1-benzoxazin-4-one, such as investigating its potential use in drug discovery and development. The compound could also be studied for its ability to interact with other biomolecules, such as lipids and carbohydrates. Additionally, researchers could explore the use of 2-Anilino-6-methyl-3,1-benzoxazin-4-one in imaging and sensing applications, as well as its potential use in nanotechnology.
合成法
The synthesis of 2-Anilino-6-methyl-3,1-benzoxazin-4-one involves the condensation of 2-amino-6-methylphenol and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a suitable solvent such as dichloromethane, and the product is purified by column chromatography.
科学的研究の応用
2-Anilino-6-methyl-3,1-benzoxazin-4-one has been studied for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. The compound has also been investigated for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
特性
製品名 |
2-Anilino-6-methyl-3,1-benzoxazin-4-one |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
2-anilino-6-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-10-7-8-13-12(9-10)14(18)19-15(17-13)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
InChIキー |
WAHWHYZPYHLYTG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)NC3=CC=CC=C3 |
正規SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)
![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)

![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)




